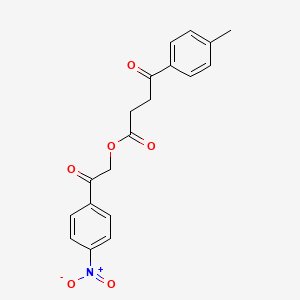![molecular formula C20H28N4 B4966452 N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline, commonly known as DPA, is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of compounds known as arylpiperazines, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and physiological effects
DPA has been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has been shown to increase the release of serotonin and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. DPA has also been found to decrease the release of dopamine in the nucleus accumbens, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One advantage of DPA is that it has been extensively studied in preclinical models, which provides a wealth of data on its pharmacological properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its pharmacological properties.
Future Directions
There are several future directions for research on DPA. One area of focus could be the development of more selective compounds that target specific neurotransmitter systems. Another area of focus could be the investigation of the long-term effects of DPA on brain function and behavior. Additionally, more research is needed to determine the safety and efficacy of DPA in clinical trials.
Synthesis Methods
The synthesis of DPA involves the reaction of 4-(2-pyridinyl)piperazine with N,N-diethyl-4-chloroaniline in the presence of a base such as potassium carbonate. This reaction leads to the formation of DPA as a yellow solid. The yield of DPA can be improved by using different solvents and optimizing reaction conditions.
Scientific Research Applications
DPA has been extensively studied for its pharmacological properties. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. DPA has been used in several preclinical studies to investigate its potential as a therapeutic agent for various psychiatric disorders.
properties
IUPAC Name |
N,N-diethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-3-23(4-2)19-10-8-18(9-11-19)17-22-13-15-24(16-14-22)20-7-5-6-12-21-20/h5-12H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTSWIJRSZRTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)